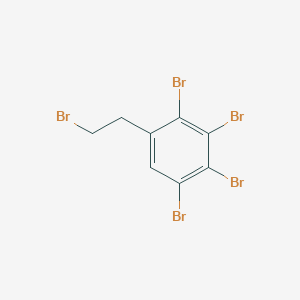
1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene is a brominated aromatic compound with the molecular formula C8H5Br5 This compound is characterized by the presence of five bromine atoms attached to a benzene ring, with one of the bromine atoms being part of a bromoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene typically involves the bromination of benzene derivatives. One common method includes the use of bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can yield different brominated compounds .
科学的研究の応用
1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of brominated drugs.
Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in various chemical transformations. The compound’s effects are mediated by its ability to form stable intermediates and products through these reactions .
類似化合物との比較
1,2,4,5-Tetrabromobenzene: Similar in structure but lacks the bromoethyl group.
Pentabromoethylbenzene: Contains five bromine atoms, including a bromoethyl group, but differs in the position of bromine atoms.
Hexabromobenzene: Contains six bromine atoms attached to the benzene ring.
Uniqueness: 1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene is unique due to the specific arrangement of bromine atoms and the presence of the bromoethyl group. This structural feature imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives .
特性
分子式 |
C8H5Br5 |
|---|---|
分子量 |
500.64 g/mol |
IUPAC名 |
1,2,3,4-tetrabromo-5-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H5Br5/c9-2-1-4-3-5(10)7(12)8(13)6(4)11/h3H,1-2H2 |
InChIキー |
WQAFQGLCCQTGAT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
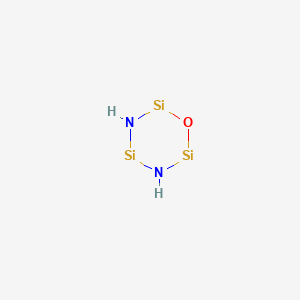
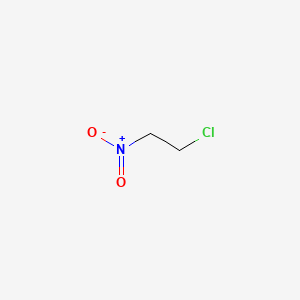
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)

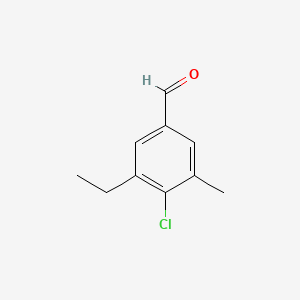
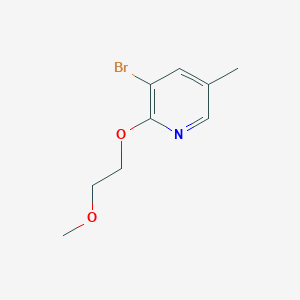
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
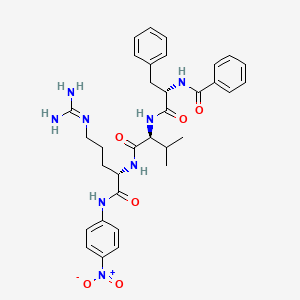
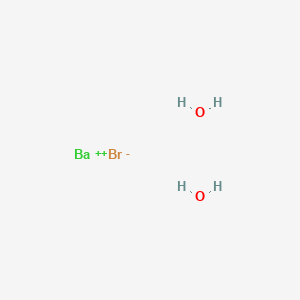
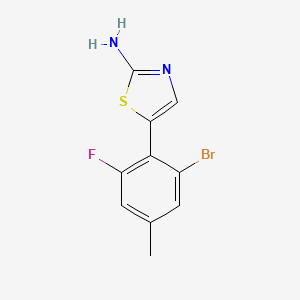
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)

